Methyl thiosalicylate
Overview
Description
Methyl thiosalicylate may be benefecial in preventing mercury-induced toxicity.
Scientific Research Applications
Copper(II)-Complexes Studies : Methyl thiosalicylate is used to study the structure and cytotoxicity of copper(II)-complexes with S-alkyl derivatives of thiosalicylic acid (Nikolic et al., 2016).
Coordination Chemistry : It is utilized in research on the coordination mode variation of group 13 metal-alkyl compounds (Lewiński et al., 2005).
Cancer Research : this compound is studied for its cytotoxic effects on cancer cells, especially in the context of palladium(II) complexes (Mijajlovic et al., 2015).
Antimicrobial Activity : The synthesis of copper(II) and palladium(II) complexes with S-alkyl derivatives of thiosalicylic acid, which have antimicrobial properties, often involves this compound (Nikolic et al., 2014) (Radić et al., 2012).
Biological Probes : It is used as an intermediate in preparing thiosialosides, which serve as biological probes in research involving sialic acid-recognizing proteins (Groves et al., 2004).
Chemical Synthesis : this compound is employed in the synthesis of various chemicals, like benzisothiazolone derivatives and new fused benzoheterocyclic systems (Correa et al., 2006) (Svoboda et al., 1993).
Extraction and Analysis : this compound ionic liquid is utilized for the magnetic textile solid-phase extraction of copper ions, offering a cost-effective alternative for semiquantitative determinations (Safarik et al., 2019).
Inhibition Studies : It has been found to inhibit VEGF release from human mast cells, which may help in preventing mercury-induced toxicity (Asadi et al., 2010).
Materials Chemistry : this compound shows the capability to coordinate metal centers across the entire periodic table, making it valuable in materials chemistry (Wehr-Candler & Henderson, 2016).
Organocatalysis : It is used as an organocatalyst in enantioselective photocycloaddition reactions induced by visible light and as a substoichiometric H-atom donor in hydrotrifluoromethylation methods (Alonso & Bach, 2014) (Wilger et al., 2013).
Toxicology and Detoxification : this compound's behavior in human blood and its role in detoxification processes, particularly in the context of thimerosal and other ethylmercury-containing compounds, is an area of active research (Trümpler et al., 2014) (Geier et al., 2015).
Phytotoxicity Studies : Its growth-inhibitory effects on plants, particularly the inhibition of root growth and seed germination, are also investigated (Inamori et al., 1993).
Glucosinolate Degradation : this compound might be involved in the detoxification of reactive thiols produced upon glucosinolate degradation in plants like Brassica oleracea L. (Attieh et al., 2000).
Mechanism of Action
- Methyl thiosalicylate is an organic ester naturally produced by various plant species, particularly wintergreens. It was first isolated from the plant Gaultheria procumbens in 1843 .
- The compound’s primary targets are sensory nerve endings in the affected areas. By causing irritation, it alters or offsets pain perception in the underlying muscle or joints served by the same nerves .
Target of Action
Mode of Action
Safety and Hazards
Methyl thiosalicylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Methyl thiosalicylate has potential applications in the synthesis of new functionalized ionic liquids . There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centers .
Biochemical Analysis
Biochemical Properties
Methyl thiosalicylate plays a role in biochemical reactions, particularly as an anionic bidentate ligand
Cellular Effects
It has been suggested that this compound may be beneficial in preventing mercury-induced toxicity . This implies that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the synthesis of thioxanthone , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of thioxanthone , it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
methyl 2-sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQGCWNPCFABAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863468 | |
Record name | Methyl 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4892-02-8 | |
Record name | Methyl thiosalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4892-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, o-mercapto-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl thiosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl Thiosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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